CACTUS EXTRACT
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Overview
Description
CACTUS EXTRACT is an alkaloid compound found in certain cacti species, particularly in the genus Lophophora. It is known for its psychoactive properties and has been studied for its potential therapeutic applications. The compound has a unique structure that contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CACTUS EXTRACT typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the Lophophora species using organic solvents. The extracted material is then purified using chromatographic techniques.
In chemical synthesis, this compound can be synthesized through a series of reactions starting from simpler organic compounds. The synthetic route often involves the formation of the core structure followed by the introduction of functional groups. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand. when produced, it follows similar extraction and purification processes as in laboratory settings but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
CACTUS EXTRACT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of new alkaloid derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: CACTUS EXTRACT has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of CACTUS EXTRACT involves its interaction with specific molecular targets in the body. It is known to bind to certain neurotransmitter receptors, modulating their activity. This interaction can lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve serotonin and dopamine receptors.
Comparison with Similar Compounds
CACTUS EXTRACT is similar to other alkaloids found in cacti, such as mescaline and anhalonidine. it has unique structural features that differentiate it from these compounds. For example, while mescaline is known for its strong hallucinogenic effects, this compound has a milder psychoactive profile. The presence of specific functional groups in this compound contributes to its distinct biological activity.
List of Similar Compounds
- Mescaline
- Anhalonidine
- Lophophorine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological effects.
Properties
CAS No. |
83-14-7 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
NKHMWHLJHODBEP-QMMMGPOBSA-N |
SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Synonyms |
pellotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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